molecular formula C13H19NO2 B13166026 1-Amino-6-(benzyloxy)hexan-3-one

1-Amino-6-(benzyloxy)hexan-3-one

Cat. No.: B13166026
M. Wt: 221.29 g/mol
InChI Key: SFLSJTLJAKIIOQ-UHFFFAOYSA-N
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Description

1-Amino-6-(benzyloxy)hexan-3-one is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group within its structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-(benzyloxy)hexan-3-one typically involves multi-step organic reactions. One common method includes the reaction of 1-(benzyloxy)propan-2-one with an appropriate amine under controlled conditions . The reaction is often catalyzed by chiral catalysts to ensure enantioselectivity, and the products are purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-(benzyloxy)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Amino-6-(benzyloxy)hexan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-6-(benzyloxy)hexan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group may enhance lipophilicity, facilitating membrane permeability. The ketone group can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 1-Amino-6-(benzyloxy)hexan-2-one
  • 1-Amino-6-(benzyloxy)hexan-4-one
  • 1-Amino-6-(benzyloxy)hexan-5-one

Comparison: Compared to its analogs, 1-Amino-6-(benzyloxy)hexan-3-one is unique due to the position of the ketone group, which significantly influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s chemical properties and biological activities, making it a valuable subject for research .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-amino-6-phenylmethoxyhexan-3-one

InChI

InChI=1S/C13H19NO2/c14-9-8-13(15)7-4-10-16-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,14H2

InChI Key

SFLSJTLJAKIIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)CCN

Origin of Product

United States

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